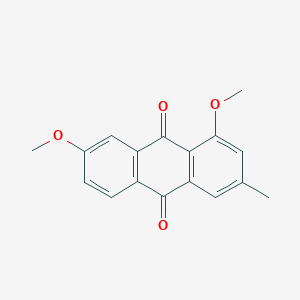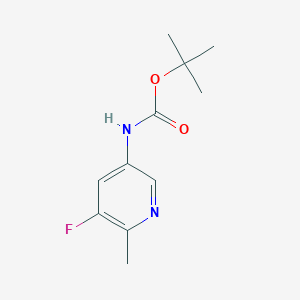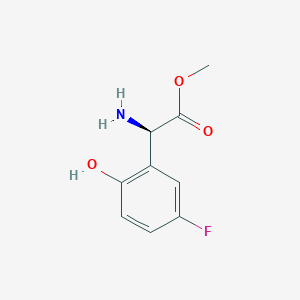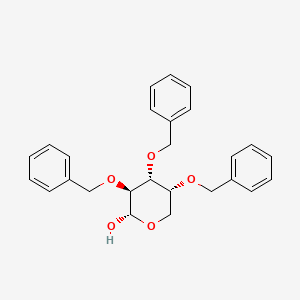![molecular formula C5H10N6O B13136146 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is a compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This specific compound is characterized by the presence of two amino groups at positions 4 and 6, and an aminoethanol group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by amino groups from ethylenediamine. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at temperatures ranging from 20°C to 40°C in the presence of a base like piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .
科学的研究の応用
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2,4-Diamino-1,3,5-triazine: Similar in structure but lacks the aminoethanol group.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different pharmacological properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups instead of amino groups.
Uniqueness
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of amino and aminoethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C5H10N6O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11) |
InChIキー |
ZMWGBPZJULKORQ-UHFFFAOYSA-N |
正規SMILES |
C(CO)NC1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)




![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)




